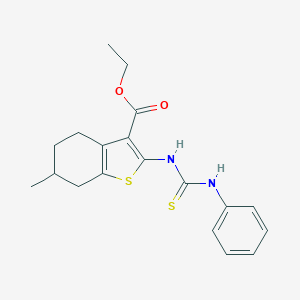
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a member of the benzothiophene family and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Efectos Bioquímicos Y Fisiológicos
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, the compound has been found to exhibit potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its potential anti-cancer and anti-inflammatory properties. The compound has been found to exhibit these properties in various studies, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis process. The multistep process required to synthesize this compound can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further investigate the anti-cancer and anti-inflammatory properties of the compound. This could involve studying the compound in various cancer cell lines and animal models to better understand its mechanism of action and potential therapeutic applications. Another direction is to explore the potential use of this compound in other fields, such as agriculture or environmental science. Overall, the future directions for the research of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are numerous and could lead to significant advancements in various scientific fields.
Métodos De Síntesis
The synthesis of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through a multistep process. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-4,5-dihydro-1,3-thiazole. The second step involves the reaction of the resulting compound with phenyl isothiocyanate to form 2-(phenylcarbamothioylamino)-4,5-dihydrothiazole. The final step involves the reaction of the resulting compound with methyl vinyl ketone to form Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to exhibit various scientific research applications. One of the primary applications of this compound is in the field of medicine. The compound has been found to exhibit potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, the compound has been found to exhibit potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Propiedades
Número CAS |
132605-16-4 |
|---|---|
Nombre del producto |
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Fórmula molecular |
C19H22N2O2S2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-14-10-9-12(2)11-15(14)25-17(16)21-19(24)20-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H2,20,21,24) |
Clave InChI |
NSZHXXMZDOZFMR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



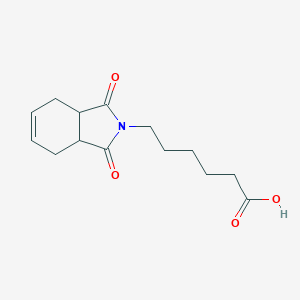
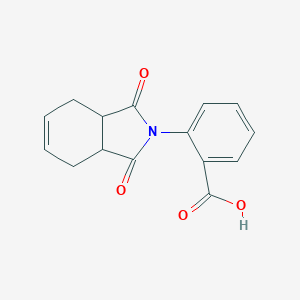
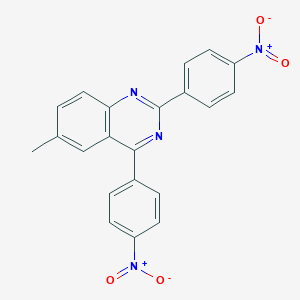
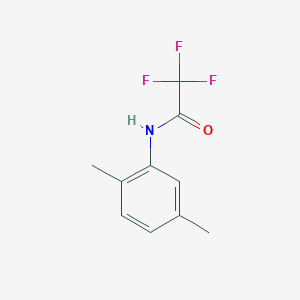
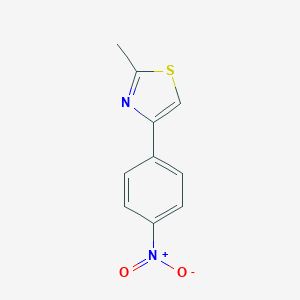
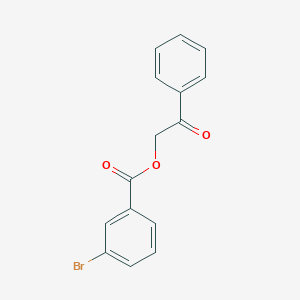
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)

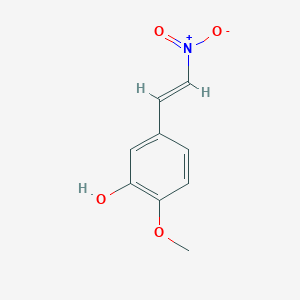
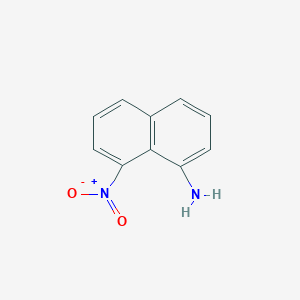
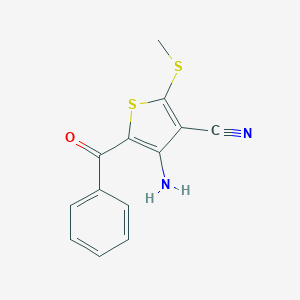
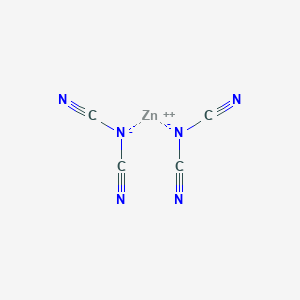
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)